molecular formula C13H16N4O2S B488673 N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 724438-13-5

N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B488673
CAS No.: 724438-13-5
M. Wt: 292.36g/mol
InChI Key: XNHOKQXBWCRLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound featuring a tert-butyl group, a pyridinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of tert-butylamine with a suitable acylating agent to form the tert-butylamide intermediate. This intermediate is then reacted with a pyridinyl-substituted oxadiazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Unique due to its combination of tert-butyl, pyridinyl, and oxadiazole groups.

    tert-Butyl (4-oxobutyl)carbamate: Similar in having a tert-butyl group but differs in the rest of the structure.

    tert-Butyl substituted hetero-donor TADF compounds: Share the tert-butyl group but are used in different applications, such as organic light-emitting diodes (OLEDs).

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOKQXBWCRLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.